2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a diazaspiro[4.5]decane ring, a chlorophenyl group, and an ethoxyphenyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazaspiro[4.5]decane ring, for example, would give the molecule a certain degree of rigidity, while the chlorophenyl and ethoxyphenyl groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The chlorophenyl group, for example, might undergo nucleophilic aromatic substitution reactions. The diazaspiro[4.5]decane ring could potentially participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and ethoxyphenyl groups could affect its solubility, while the diazaspiro[4.5]decane ring could influence its stability .Scientific Research Applications
Chemical Synthesis and Reactivity Research on compounds within the same family as "2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide" often explores their synthesis and reactivity. For example, cyclopropenone oximes, which share a resemblance in complexity and potentially reactive sites with the compound of interest, are investigated for their preparation and reactions with isocyanates to yield diazaspirohexenones, indicating a pathway for creating spiro compounds with potential biological activity (Yoshida et al., 1988).
Biological Activity The structural complexity of "this compound" suggests potential for biological activity, as seen in related compounds. For instance, some 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive activity, revealing the importance of specific substitutions for activity against alpha-adrenergic receptors (Caroon et al., 1981).
Herbicide and Pesticide Research Compounds with chloroacetamide structures, similar to the chlorophenyl component of the compound of interest, are extensively studied for their use as herbicides and in understanding their metabolism and environmental fate. For example, research on chloroacetamide herbicides explores their metabolism in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological profiles of such compounds (Coleman et al., 2000).
Synthesis of Novel Heterocyclic Compounds The exploration of novel synthetic routes and biological activities for heterocyclic compounds is a significant area of research. For example, studies on the synthesis of oxime derivatives from ketones of heterocyclic spiro compounds with barbituric acid moieties demonstrate the interest in creating new molecules with potential for various applications, including medicinal chemistry (Rahman et al., 2013).
Future Directions
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-2-31-20-12-10-19(11-13-20)26-21(29)16-28-23(30)22(17-6-8-18(25)9-7-17)27-24(28)14-4-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRMNMISXNBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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